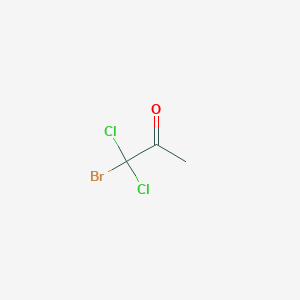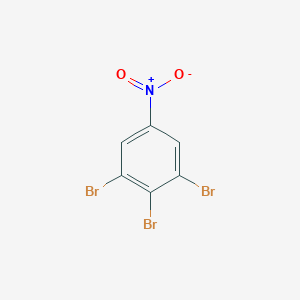
1,2,3-Tribromo-5-nitrobenzene
Descripción general
Descripción
1,2,3-Tribromo-5-nitrobenzene is a chemical compound with the linear formula C6H2Br3NO2 . It is used as a reagent to synthesize various polybrominated biphenyls to use as fire retardants .
Synthesis Analysis
1,2,3-Tribromo-5-nitrobenzene can be synthesized through various methods. One such method involves the reaction of 1,2,3-tribromo-5-nitrobenzene with sodium ethoxide in ethanol, which yields a single product, C8H7Br2NO3, in quantitative yield .Molecular Structure Analysis
The molecular structure of 1,2,3-Tribromo-5-nitrobenzene consists of a benzene ring substituted with three bromine atoms and one nitro group . The molecular weight of this compound is 359.8 .Chemical Reactions Analysis
Halogen bonding is a significant aspect of the chemical reactions involving 1,2,3-Tribromo-5-nitrobenzene. These bonds are noncovalent interactions that have attracted great attention due to their importance in several areas, such as photonics, nonlinear optics, pharmaceutical products, supramolecular engineering, biochemistry, protein–ligand complexes, and polymer interactions .Aplicaciones Científicas De Investigación
C6H2Br3NO2\text{C}_6\text{H}_2\text{Br}_3\text{NO}_2C6H2Br3NO2
, has intriguing properties that make it relevant in various fields. Here are six unique applications:- Halogen Bonding : 1,2,3-Tribromo-5-nitrobenzene exhibits strong halogen bonding due to the polarization induced by aromatic ring nitration . This property makes it valuable for designing new energetic materials and explosives.
- Biocidal Energetics : The halogen content in cocrystals of this compound suggests potential applications as insensitive biocidal energetics . Researchers explore its use in formulations for controlled release and targeted delivery.
- Anomalous Halogen Bonds : Crystal structures of 1,2,3-tribromo-5-nitrobenzene reveal both polarized and nonpolarized halogen bonds. The latter displays larger Br-Br separations, highlighting the role of electrostatic forces in crystal packing . Researchers investigate these interactions for designing functional materials.
Energetic Materials and Explosives
Crystal Engineering and Supramolecular Chemistry
Mecanismo De Acción
Target of Action
It’s known that halogenated nitrobenzenes generally interact with various biological targets via halogen bonding .
Mode of Action
The mode of action of 1,2,3-Tribromo-5-nitrobenzene involves the formation of halogen bonds, facilitated by the strong polarization induced by aromatic ring nitration . In a reaction with sodium ethoxide, the nucleophile (ethoxide) attacks the 4-position, and one of the bromine atoms leaves as a leaving group. This results in the formation of a new C-O bond and the removal of one bromine atom from the benzene ring .
Biochemical Pathways
Halogenated nitrobenzenes can potentially affect various biochemical pathways due to their ability to form halogen bonds .
Pharmacokinetics
The pharmacokinetics of halogenated compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The formation of new bonds and the removal of bromine atoms from the benzene ring are known outcomes of its reactions .
Action Environment
The action of 1,2,3-Tribromo-5-nitrobenzene can be influenced by various environmental factors. For instance, the presence of a strong base can favor elimination reactions . Additionally, the presence of a nitro group in the para position can deactivate the ring and make it less susceptible to nucleophilic aromatic substitution .
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3-tribromo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLYERMMCABILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188173 | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tribromo-5-nitrobenzene | |
CAS RN |
3460-20-6 | |
| Record name | 1,2,3-Tribromo-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: How does substituting bromine with iodine in 1,2,3-tribromo-5-nitrobenzene affect its halogen bonding network?
A1: Replacing a bromine atom with an iodine atom in 1,2,3-tribromo-5-nitrobenzene, resulting in 1,3-dibromo-2-iodo-5-nitrobenzene, significantly alters the halogen bonding network within the crystal structure. The introduction of iodine leads to the formation of non-classical Brδ+⋯Iδ- bonds. [] This suggests that the larger and more polarizable iodine atom can act as a better halogen bond acceptor compared to bromine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
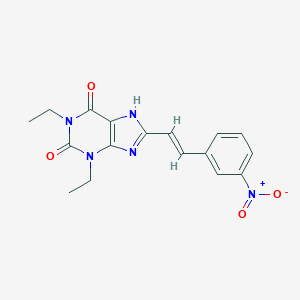


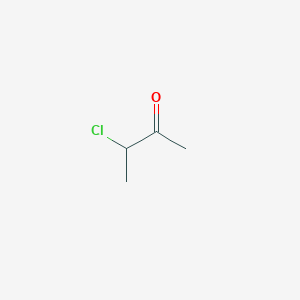

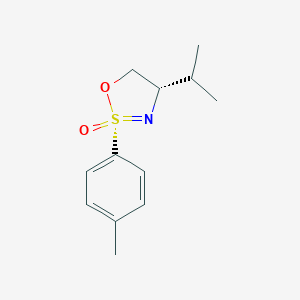


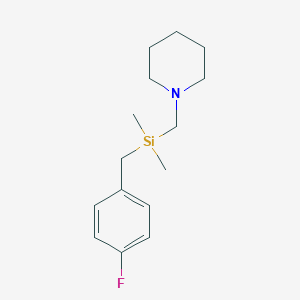
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
